YT 146 vs. Adenosine: 250-Fold Higher Hypotensive Potency in Normotensive Rats
In anesthetized normotensive rats, YT 146 was found to be 250 times more potent than adenosine in decreasing blood pressure, with an ED30 of 0.4 µg/kg for YT 146 [1]. This significant difference in potency is a key differentiator for research models requiring high-sensitivity hypotensive effects.
| Evidence Dimension | Hypotensive Potency (ED30 for blood pressure decrease) |
|---|---|
| Target Compound Data | 0.4 µg/kg |
| Comparator Or Baseline | Adenosine (ED30 not explicitly provided in the same metric, but YT-146 is 250x more potent) |
| Quantified Difference | YT-146 is 250 times more potent |
| Conditions | Anesthetized normotensive rats, intravenous administration |
Why This Matters
This data quantifies the far greater potency of YT 146, allowing for lower dosing to achieve equivalent or greater hypotensive effects while minimizing off-target effects associated with high concentrations of adenosine.
- [1] Yoneyama, F., Yamada, H., Satoh, K., & Taira, N. (1991). Pharmacological Profile of the 2-Alkynyladenosine Derivative 2-Octynyladenosine (YT-146) in the Cardiovascular System. The Japanese Journal of Pharmacology, 55(Suppl 1), 338P. DOI: 10.1016/S0021-5198(19)39499-5. View Source
